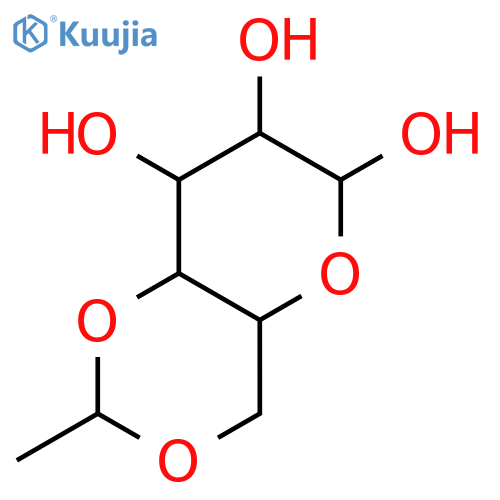

Cas no 13224-99-2 (4,6-O-Ethylidene-α-D-glucose)

4,6-O-Ethylidene-α-D-glucose 化学的及び物理的性質

名前と識別子

-

- (4aR,7R,8R,8aS)-2-Methylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol

- (4AR,7R,8R,8aS)-2-Methylhexahydropyrano-[3,2-d][1,3]dioxine-6,7,8-triol

- 4,6-O-Ethylidene-D-glucopyranoside

- 4,6-O-Ethylidene-α-D-glucose

- ETHYLIDENE-ALPHA-D-GLUCOPYRANOSIDE,4,6-O-(RG)

- (2R,4aR,6S,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol

- -<small>D<

- 4,6-O-Ethylidene-alpha-D-glucose

- 4,6-O-Ethylidene-α-D-glucopyranose

- 4,6-O-Ethylidene α-D-glucopyranose

- NSC 89726

- Glucopyranose,4,6-O-ethylidene-, a-D- (8CI)

- Pyrano[3,2-d]-1,3-dioxin, a-D-glucopyranose deriv.

- 4,6-O-Ethylidene a-D-glucopyranose

- ethylideneglucose

- 4,6-O-ethylidene-D-glucose

- 4,6-O-ETHYLIDENE-A-D-GLUCOSE

- 4,6-O-ETHYLIDENE-ALPHA-D-GLUCOPYRANOSE

- 4,6-0-ETHYLIDENE-alpha-D-GLUCOPYRANOSE

- Ethylidene glucose

- 4,6-O-ETHYLIDENE-ALPHA-D-GLUCOSE 96+%

- 4,6-O-Ethylidene-D-glucopyranose

- D-Glucopyranose, 4,6-O-ethylidene-

- FCH3991549

- AX8092919

- (4aR,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol

- Ethylidene-glucose

- 13224-99-2

- D90504

- MFCD00006820

- CS-0128542

- HY-N7433

- A-D-glucose

- EINECS 236-198-2

- SCHEMBL6706088

- 4,6-O-Ethylidene- alpha -D-glucose

- .alpha.-D-Glucopyranose, 4,6-O-ethylidene-

- (4aR,6S,7R,8R,8aS)-2-methylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol

- VZPBLPQAMPVTFO-NKWOADHPSA-N

- AS-75737

- W-201070

- alpha-D-Glucopyranose, 4,6-O-ethylidene-

- a-D-Glucopyranose, 4,6-O-ethylidene-

- 4,6-O-Ethylidene-.alpha.-D-glucose

- 4,6-O-Ethylidenehexopyranose #

- 4,6-O-Ethylidene-

- NS00051702

- 4,6-O-Ethylidene Glucose

- (4AR,6S,7R,8R,8AS)-2-METHYL-HEXAHYDRO-2H-PYRANO[3,2-D][1,3]DIOXINE-6,7,8-TRIOL

- (4aR,6S,7R,8R,8aS)-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol

- NAA22499

- 4,6-O-Ethylidene-+/--D-glucopyranose

-

- MDL: MFCD09039288

- インチ: 1S/C8H14O6/c1-3-12-2-4-7(13-3)5(9)6(10)8(11)14-4/h3-11H,2H2,1H3/t3?,4-,5-,6-,7-,8?/m1/s1

- InChIKey: VZPBLPQAMPVTFO-DBVAJOADSA-N

- ほほえんだ: O1C([H])([C@@]([H])([C@]([H])([C@@]2([H])[C@@]1([H])C([H])([H])OC([H])(C([H])([H])[H])O2)O[H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 206.07900

- どういたいしつりょう: 206.07903816g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 6

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.4

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -1.8

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: 168-170 °C (lit.)

- ふってん: 386.6±42.0 °C at 760 mmHg

- フラッシュポイント: >110°(230°F)

- すいようせい: almost transparency

- PSA: 88.38000

- LogP: -1.81320

- ようかいせい: 未確定

- じょうきあつ: 0.0±2.0 mmHg at 25°C

4,6-O-Ethylidene-α-D-glucose セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: 24/25

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

4,6-O-Ethylidene-α-D-glucose 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4,6-O-Ethylidene-α-D-glucose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E919885-100mg |

4,6-O-Ethylidene-α-D-glucopyranose |

13224-99-2 | 100mg |

$ 80.00 | 2022-06-05 | ||

| MedChemExpress | HY-N7433-10mM*1mLinDMSO |

4,6-O-Ethylidene-α-D-glucose |

13224-99-2 | ≥98.0% | 10mM*1mLinDMSO |

¥1100 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VG368-200mg |

4,6-O-Ethylidene-α-D-glucose |

13224-99-2 | 96.0%(GC) | 200mg |

¥218.5 | 2023-09-02 | |

| ChemScence | CS-0128542-100mg |

4,6-O-Ethylidene-α-D-glucose |

13224-99-2 | ≥98.0% | 100mg |

$150.0 | 2022-04-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04334-10g |

4,6-O-Ethylidene-α-D-glucose |

13224-99-2 | 98% | 10g |

¥10808.0 | 2024-07-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O866666-1g |

4,6-O-Ethylidene-α-D-glucopyranose |

13224-99-2 | ≥96% | 1g |

¥699.00 | 2022-09-28 | |

| BAI LING WEI Technology Co., Ltd. | 122947-2G |

4,6-O-Ethylidene-α-D-glucose, 98% |

13224-99-2 | 98% | 2G |

¥ 1461 | 2022-04-26 | |

| MedChemExpress | HY-N7433-100mg |

4,6-O-Ethylidene-α-D-glucose |

13224-99-2 | ≥98.0% | 100mg |

¥1500 | 2024-04-20 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0402-5G |

4,6-O-Ethylidene-α-D-glucopyranose |

13224-99-2 | >92.0%(GC) | 5g |

¥1290.00 | 2024-04-17 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E32754-10G |

4,6-O-Ethylidene-α-D-glucose |

13224-99-2 | 10G |

¥7178.58 | 2022-02-24 |

4,6-O-Ethylidene-α-D-glucose 関連文献

-

1. 870. Quantitative aspects of reductions of carbohydrates by potassium borohydrideP. D. Bragg,L. Hough J. Chem. Soc. 1957 4347

-

2. 128. Preparation and properties of some poly-O-acetylglycosyl chlorides of the “unstable” seriesW. Korytnyk,J. A. Mills J. Chem. Soc. 1959 636

-

G. Baddeley,T. G. Halsall,M. J. S. Dewar,H. B. Henbest,A. R. Battersby,L. Crombie,R. F. Garwood,P. Bladon,W. Wilson,G. F. Smith,J. Honeyman,D. C. C. Smith Annu. Rep. Prog. Chem. 1956 53 126

-

5. The photochemistry of ketones derived from carbohydrates. Part 5. Photochemical cross-pinacolisation of acetalised pyranos-3-ulose derivatives with methanol; a route to branched-chain sugar derivativesPeter M. Collins,V. Ranjit N. Munasinghe,Nathan N. Oparaeche J. Chem. Soc. Perkin Trans. 1 1977 2423

4,6-O-Ethylidene-α-D-glucoseに関する追加情報

4,6-O-Ethylidene-α-D-glucose(CAS No. 13224-99-2)の化学的特性と応用

4,6-O-Ethylidene-α-D-glucose(CAS No. 13224-99-2)は、糖化学分野において重要な保護グルコース誘導体として知られる化合物です。そのユニークな分子構造と反応性により、医薬品中間体や機能性材料の合成において幅広く利用されています。本記事では、この化合物の物理化学的性質、合成方法、および産業応用について詳細に解説します。

近年、持続可能な化学プロセスやバイオベース素材への関心が高まる中、4,6-O-Ethylidene-α-D-glucoseのような糖誘導体の需要が増加しています。特にグリーンケミストリーの観点から、天然由来原料を活用した合成経路の開発が注目されています。検索エンジンでの関連キーワードとして「糖保護基 選択的反応」や「グルコース誘導体 応用」などの検索需要が確認できます。

この化合物の立体特異性は、不斉合成において極めて重要です。エチリデン保護基が4位と6位のヒドロキシル基を固定することで、分子内剛性が向上し、特定の反応サイトを選択的に活性化できます。2023年の研究報告では、4,6-O-Ethylidene-α-D-glucoseを出発物質とした新規抗ウイルス剤の開発が進められており、創薬分野での潜在的可能性が示唆されています。

物理的性質としては、白色から淡黄色の結晶性粉末として得られ、水溶性と有機溶媒溶解性を併せ持つ特徴があります。この両親媒性が、多様な反応条件下での利用を可能にしています。熱安定性に関する研究では、150℃以下で安定であることが確認されており、穏和な反応条件での使用に適しています。

合成化学的観点では、D-グルコースとアセトアルデヒドまたはその誘導体を出発原料とし、酸触媒条件下で反応させることで効率的に合成できます。近年の改良法では、固体酸触媒や酵素触媒を用いた環境調和型プロセスの開発が報告されています。これらの方法は、従来法に比べて副生成物が少なく、原子効率が高いことが特徴です。

産業応用においては、4,6-O-Ethylidene-α-D-glucoseは主に以下の分野で活用され���います:(1)医薬品中間体としての利用、(2)機能性ポリマーの構成単位、(3)キラル補助剤としての応用。特に糖関連医薬品の合成においては、この化合物の立体選択性を活かした精密合成が可能です。

分析技術の進歩に伴い、4,6-O-Ethylidene-α-D-glucoseの品質管理も高度化しています。高速液体クロマトグラフィー(HPLC)や質量分析(MS)による純度評価に加え、X線結晶構造解析により分子構造が詳細に解明されています。これらの分析データは、規格品のバッチ間再現性を確保する上で不可欠です。

安全性に関する最新の知見では、4,6-O-Ethylidene-α-D-glucoseは適切に取り扱う限り、生体適合性が高いことが確認されています。ただし、取り扱い時には常に個人防護具(PPE)の着用が推奨されます。環境影響評価では、生分解性を示すデータが得られており、持続可能な化学物質としての特性を有しています。

将来展望として、糖鎖工学の発展に伴い、4,6-O-Ethylidene-α-D-glucoseの需要はさらに拡大すると予測されます。特にドラッグデリバリーシステムやバイオセンサー分野での応用研究が活発化しており、これらの進展が期待されています。研究者の間では、「糖保護基の新しい脱保護法」や「エチリデン基の安定性向上」といったテーマが注目を集めています。

総括すると、4,6-O-Ethylidene-α-D-glucose(CAS No. 13224-99-2)は、その多機能性と合成有用性から、現代有機化学において重要な位置を占めています。今後の研究開発によって、さらに多様な応用分野が開拓されることが期待される化合物です。

13224-99-2 (4,6-O-Ethylidene-α-D-glucose) 関連製品

- 6155-35-7(α-L-Rhamnose monohydrate)

- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)

- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)

- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)

- 2033-24-1(2,2-dimethyl-1,3-dioxane-4,6-dione)

- 97-30-3(Methyl a-D-Glucopyranoside)

- 7473-45-2(Methyl b-D-Ribofuranoside)

- 9002-18-0(Agar)

- 585-88-6(Maltitol)

- 63-42-3(Lactose)